molecular formula C17H18N2O4S2 B11229711 N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11229711
M. Wt: 378.5 g/mol
InChI Key: CHPMCZQRRVOQON-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazine ring, methanesulfonyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonyl chloride, phenylboronic acid, and various catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and the use of advanced catalytic systems to ensure high yield and purity. Techniques such as Suzuki cross-coupling reactions are often employed to facilitate the formation of carbon-carbon bonds .

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoxazine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the benzoxazine ring can produce dihydrobenzoxazine derivatives .

Scientific Research Applications

4-METHANESULFONYL-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-Methyl-2-(methylthio)pyrimidine

Uniqueness

4-METHANESULFONYL-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H18N2O4S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H18N2O4S2/c1-24-13-7-5-6-12(10-13)18-17(20)16-11-19(25(2,21)22)14-8-3-4-9-15(14)23-16/h3-10,16H,11H2,1-2H3,(H,18,20)

InChI Key

CHPMCZQRRVOQON-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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